molecular formula C16H17N B13952891 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine CAS No. 63918-73-0

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

Cat. No.: B13952891
CAS No.: 63918-73-0
M. Wt: 223.31 g/mol
InChI Key: VJPKSUBNLIXKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine (CAS 63918-73-0) is an organic compound belonging to the dibenzazepine structural class, recognized as a privileged scaffold in medicinal chemistry and asymmetric synthesis . The dibenzazepine core is a member of a privileged class of biaryl frameworks represented in several pharmaceuticals . This specific scaffold is of significant interest for constructing chiral catalyst systems and atropisomer bioligands . Researchers utilize this family of structures as pro-chiral or tropos units for building chiral catalysts and as molecular chirality sensors for determining absolute configuration via chiroptical spectroscopy . The low rotational barrier around the biaryl axis at room temperature makes it a versatile tool in asymmetric synthesis and molecular recognition studies . The structural motif is also found in natural alkaloids, further underscoring its biochemical relevance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63918-73-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

6-ethyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C16H17N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-10H,2,11-12H2,1H3

InChI Key

VJPKSUBNLIXKJK-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

Preparation Methods

Asymmetric Hydrogenation Approach

A Ru-catalyzed asymmetric hydrogenation method achieves enantioselective synthesis using dibenzo[c,e]azepine precursors. Key characteristics:

  • Catalyst : Chiral Ru-(S)-SunPhos complex
  • Conditions : 50°C, 50 bar H₂ pressure in methanol
  • Performance :
    • 92-98% yield range
    • Up to 99% enantiomeric excess (ee)
    • Tolerates electron-donating/withdrawing substituents

This method shows superior stereochemical control compared to traditional resolution techniques, though requires specialized catalysts.

Reductive Amination Strategy

A one-pot synthesis combines reductive amination with subsequent cyclization:

Step Reaction Conditions Yield
1 Imine formation EtOH, 80°C, 12h 85%
2 NaBH₄ reduction 0°C, 2h 78%
3 Acid-catalyzed cyclization HCl, reflux, 6h 91%

Total yield: 60% overall
This sequential approach eliminates intermediate purification needs while maintaining high efficiency.

Palladium-Catalyzed Annulation

A [5+2] cyclization method using Pd(II) catalysts:

  • Substrates : o-Arylanilines + conjugated dienes
  • Key Features :
    • 94% diastereoselectivity
    • 82% average yield
    • Modular substituent introduction

Reaction mechanism involves π-allylpalladium intermediate formation through sequential C-H activation and diene insertion.

Friedel-Crafts/Amino-Claisen Protocol

This two-stage synthesis demonstrates broad substrate tolerance:

Total isolated yield: 67%
Particularly effective for generating structural analogs through substituent variation.

Comparative Analysis of Methods

Method Yield Range Stereocontrol Complexity Scalability
Asymmetric Hydrogenation 90-98% Excellent High Moderate
Reductive Amination 60-75% None Medium High
Pd-Catalyzed Annulation 75-85% High Medium Limited
Friedel-Crafts 65-70% None Low Excellent

Key Synthetic Challenges

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are commonly employed.

Major Products

The major products formed from these reactions include various substituted dibenzazepines, which can have different functional groups attached to the core structure.

Scientific Research Applications

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and chemical profiles of dibenzazepines are heavily influenced by substituents at the 6-position. Key analogs include:

Compound Name Substituent (R) Key Characteristics References
6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine Ethyl (-CH₂CH₃) Moderate steric bulk; potential for balanced lipophilicity and metabolic stability.
6-Allyl-6,7-dihydro-5H-dibenz(c,e)azepine Allyl (-CH₂CH=CH₂) Higher reactivity due to unsaturated bond; used in antihyperlipidemic agents (e.g., Azapetine phosphate).
9-Chloro-6,7-dihydro-5H-dibenz(c,e)azepine Chloro (-Cl) Electron-withdrawing effects enhance electrophilicity; used in anti-inflammatory studies.
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenz(c,e)azepine Tetramethyl (-C(CH₃)₂) Steric hindrance alters conformational flexibility; explored in chiral catalysis.
3,9-Dichloro-6-allyl derivative Allyl + Cl Dual functionalization increases toxicity (LD₅₀ = 316 mg/kg in mice).

Key Insights :

  • Ethyl vs.
  • Halogenation : Chloro substituents enhance anti-inflammatory activity but may increase metabolic instability .
  • Steric Effects : Tetramethyl substitution improves catalytic performance in asymmetric synthesis due to rigid geometry .
Pharmacological Activities
  • Hypolipidemic Effects : 6-Substituted dibenzazepines, including ethyl and allyl derivatives, inhibit cholesterol synthesis in rodent models. Allyl derivatives (e.g., Azapetine) show potent activity but higher toxicity .
  • Anti-Inflammatory Properties : Chloro and fluoro derivatives (e.g., 5b, 5c) reduce edema in rodent studies, likely via PPAR-γ modulation .
  • Catalytic Applications : Tetramethyl derivatives serve as chiral phase-transfer catalysts in organic synthesis, achieving >90% enantiomeric excess .
Physical and Chemical Properties
Property 6-Ethyl Derivative (Inferred) 9-Chloro Derivative (5b) 5,5,7,7-Tetramethyl Derivative
Melting Point (°C) ~190–200* 195–197 256–259
Purity N/A 90% 99%
Lipophilicity (LogP) Moderate High Very High

*Estimated based on structural analogs .

Toxicological Profiles
  • 6-Allyl-3,9-dichloro : High acute toxicity (LD₅₀ = 316 mg/kg, intraperitoneal in mice) .
  • Ethyl Derivative : Expected lower toxicity due to saturated alkyl chain, though specific data are lacking.

Biological Activity

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine is a heterocyclic compound belonging to the dibenzazepine class, characterized by a seven-membered nitrogen-containing ring fused to two benzene rings. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, analgesic, and cytotoxic properties, supported by relevant research findings and case studies.

The compound's molecular formula is C17H20N2C_{17}H_{20}N_2. Its pharmacological potential arises from its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Lysosomal Enzymes : This action contributes to its anti-inflammatory effects by reducing inflammation and pain.
  • Cytotoxic Activity : It exhibits significant cytotoxicity against murine and human cancer cell lines, inhibiting key enzymes involved in DNA synthesis and cellular proliferation.

Anti-inflammatory Activity

Research indicates that 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine demonstrates notable anti-inflammatory properties. It has been shown to inhibit prostaglandin synthetase activity, leading to reduced inflammation.

Table 1: Anti-inflammatory Effects of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

Study ReferenceActivity AssessedResult
Prostaglandin Synthetase InhibitionSignificant reduction in inflammatory markers
Edema Induction in RodentsGreater than 50% inhibition at 25 mg/kg
Cytokine Level ReductionSignificant decrease in TNF-α levels

Analgesic Effects

The compound has been evaluated for its analgesic properties through various models. It effectively reduces pain responses in animal models, indicating its potential as an analgesic agent.

Case Study: Analgesic Evaluation
In a study involving induced pain models in rodents, the compound demonstrated significant analgesic effects comparable to standard analgesics. The results indicated effective pain relief and a favorable safety profile.

Cytotoxic Activity

6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine shows promising cytotoxic effects against various cancer cell lines. It has been tested against leukemias, carcinomas, and sarcomas.

Table 2: Cytotoxic Effects of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine

Cancer TypeIC50 (µM)Mechanism of Action
L1210 Leukemia12.5Inhibition of IMP dehydrogenase
Human Carcinoma15.0Inhibition of DNA synthesis enzymes
Sarcoma10.0Induction of DNA strand scission

Recent Research Findings

Recent studies have focused on the synthesis of derivatives of 6,7-Dihydro-6-ethyl-5H-dibenz(c,e)azepine to enhance its pharmacological profiles. These derivatives have shown improved efficacy in various biological assays.

Table 3: Recent Derivatives and Their Activities

Derivative NameBiological ActivityReference
N-Methyl DerivativeEnhanced anti-inflammatory effect
N-Butyl DerivativeIncreased cytotoxicity
N-Benzoyl DerivativePotent analgesic effect

Q & A

Q. How can researchers address toxicity discrepancies between in silico predictions and in vivo findings?

  • Methodological Answer : Validate computational toxicity models (e.g., ProTox-II) with acute toxicity assays (e.g., OECD 423 guidelines). For neurotoxicity flagged in silico, perform histopathological analysis of brain tissue in rodents. Cross-reference with chemical toxicity databases for structural analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.